molecular formula C13H16ClN3O3 B8143701 N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide

Cat. No.: B8143701
M. Wt: 297.74 g/mol
InChI Key: BVSLRGAPRGQWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACH-000143 is a novel and potent melatonin receptor agonist. It has shown significant promise in reducing liver triglycerides and steatosis in diet-induced obese rats. This compound is particularly interesting due to its high oral bioavailability and peripherally preferred exposure, making it a potential candidate for treating metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis .

Preparation Methods

The synthesis of ACH-000143 involves several steps, starting with 1-fluoro-4-methoxy-2-nitrobenzene (or 2-fluoro-4-methoxy-1-nitrobenzene) as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution, reduction, and cyclization, to form the final product . The industrial production methods for ACH-000143 are not extensively documented, but the synthetic route involves standard organic synthesis techniques and conditions.

Chemical Reactions Analysis

ACH-000143 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ACH-000143 has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of melatonin receptor agonists.

    Biology: ACH-000143 is employed in research to understand the role of melatonin receptors in regulating circadian rhythms and metabolic processes.

    Medicine: This compound is being investigated for its potential therapeutic effects in treating metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis.

    Industry: ACH-000143 is used in the development of new drugs targeting melatonin receptors .

Mechanism of Action

ACH-000143 exerts its effects by acting as an agonist for melatonin receptors MT1 and MT2. These receptors are involved in the regulation of circadian rhythms and metabolic processes. By binding to these receptors, ACH-000143 modulates melatonin signaling, leading to improved glucose and lipid metabolism. This compound has shown a stronger regulatory effect on peripheral absorption and liver lipid metabolism compared to central exposure .

Comparison with Similar Compounds

ACH-000143 is unique due to its high potency and selectivity for melatonin receptors MT1 and MT2. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications.

Properties

IUPAC Name

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-8(18)15-4-5-17-11-7-12(19-2)9(14)6-10(11)16-13(17)20-3/h6-7H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSLRGAPRGQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=CC(=C(C=C2N=C1OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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